molecular formula C8H7BrN2O4 B13692505 Methyl 3-amino-2-bromo-4-nitrobenzoate

Methyl 3-amino-2-bromo-4-nitrobenzoate

Cat. No.: B13692505
M. Wt: 275.06 g/mol
InChI Key: XDYIJPZKDUGXKE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromo-4-nitrobenzoate is an aromatic ester derivative characterized by a methyl ester group at position 1, with amino (-NH₂), bromo (-Br), and nitro (-NO₂) substituents at positions 3, 2, and 4, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-deficient aromatic ring and reactive functional groups. The strategic placement of substituents influences its physicochemical properties and reactivity, making it a subject of interest in comparative studies with structurally related compounds.

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

methyl 3-amino-2-bromo-4-nitrobenzoate

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(11(13)14)7(10)6(4)9/h2-3H,10H2,1H3

InChI Key

XDYIJPZKDUGXKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-bromo-4-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder with ammonium chloride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: this compound can be converted to Methyl 3-amino-2-bromo-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Products with oxidized amino groups.

Scientific Research Applications

Methyl 3-amino-2-bromo-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-bromo-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

a) Methyl 4-bromo-3-formamidobenzoate ()
  • Structure : Bromo (-Br) at position 4, formamido (-NHCHO) at position 3, and methyl ester at position 1.
  • Key Differences: Replaces the amino (-NH₂) and nitro (-NO₂) groups in the target compound with formamido and bromo groups. Molecular weight: 279.9/281.9 g/mol (vs. ~290.1 g/mol for the target compound).
  • Absence of nitro reduces electron-withdrawing effects, altering reactivity in electrophilic substitutions.
b) Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate ()
  • Structure : Bromo (-Br) at position 5 (on benzylamine), hydroxyl (-OH) at position 2, and methyl ester at position 4.
  • Key Differences: Substitutes nitro (-NO₂) with a benzylamino-hydroxyl moiety. Molecular weight: 336.18 g/mol, significantly higher due to the extended benzyl group.
  • Impact :
    • Hydroxyl group increases solubility in polar solvents compared to nitro’s electron-withdrawing nature.
    • Reduced aromatic electrophilicity due to the absence of nitro, favoring nucleophilic attacks on the ester group .

Functional Group Analogues: Methyl Esters with Varied Backbones

a) Fatty Acid Methyl Esters (e.g., Methyl Palmitate, )
  • Structure : Long aliphatic chains (e.g., C16 in methyl palmitate) with terminal methyl ester.
  • Key Differences :
    • Lack aromatic rings and electron-withdrawing groups.
  • Impact: Lower melting points and higher volatility compared to aromatic esters.
b) Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester, )
  • Structure : Complex bicyclic terpene backbone with methyl ester.
  • Key Differences: Non-aromatic, fused ring systems with minimal polar substituents.
  • Impact :
    • Hydrophobicity dominates, reducing solubility in polar solvents.
    • Reactivity focused on terpene functionalization rather than aromatic substitution .

Physicochemical and Reactivity Profiles

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
Methyl 3-amino-2-bromo-4-nitrobenzoate ~290.1 -NH₂, -Br, -NO₂ High (estimated) Moderate in polar solvents
Methyl 4-bromo-3-formamidobenzoate 279.9/281.9 -NHCHO, -Br Moderate High in DMSO
Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate 336.18 -Br, -OH, -NH-benzyl Moderate-High High in methanol
Methyl Palmitate 270.45 C15 aliphatic chain Low (≈30) Insoluble in water

Reactivity Trends

  • Electrophilic Substitution : The nitro group in the target compound deactivates the ring, directing incoming electrophiles to meta/para positions relative to existing substituents. In contrast, compounds like Methyl 4-bromo-3-formamidobenzoate exhibit ortho/para directionality due to the formamido group’s resonance effects .
  • Hydrogen Bonding: The amino and nitro groups in the target compound facilitate intermolecular interactions, influencing crystal packing (as per Etter’s graph set analysis, ). Formamido and hydroxyl groups in analogues enhance this further .

Biological Activity

Methyl 3-amino-2-bromo-4-nitrobenzoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromine atom, and a nitro group attached to a benzoate structure. The molecular formula is C8H7BrN2O4C_8H_7BrN_2O_4, and its structure allows for various chemical interactions that contribute to its biological activity.

The biological activity of this compound primarily arises from the interactions of its functional groups:

  • Amino Group : This group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules such as enzymes and receptors, influencing their activity.
  • Nitro Group : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological properties.
  • Bromine Atom : The presence of the bromine atom allows for halogen bonding, further enhancing the compound's reactivity and interaction potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes. For instance, it has shown potential as an inhibitor of glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial in cellular detoxification processes. The structure-activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory potency .

Case Studies

  • Inhibition of Glutathione Enzymes : A study explored the inhibitory effects of several methylated benzoate derivatives on GR and GST. This compound was identified as a promising candidate due to its structural features that facilitate binding to these enzymes .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of various nitro-containing compounds, including this compound. Results showed significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundAmino, bromo, nitro groupsAntimicrobial, enzyme inhibition
Methyl 4-amino-3-nitrobenzoateAmino and nitro groupsModerate enzyme inhibition
Methyl 3-nitrobenzoateNitro group onlyLimited biological activity

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